molecular formula C19H18N2O4 B036913 Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1219424-59-5

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Katalognummer: B036913
CAS-Nummer: 1219424-59-5
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: DRPFKGKSRKPPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate involves the reaction of benzylamine with 2,5-dioxopyrrolidin-3-yl carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate features a pyrrolidine ring substituted with a benzyl group and a carbamate functional group. Its molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular weight of approximately 251.28 g/mol. The presence of two carbonyl groups within the pyrrolidine framework contributes to its unique reactivity and biological properties.

Drug Development

This compound serves as an intermediate in drug synthesis . It is utilized in the development of various pharmaceutical compounds targeting central nervous system disorders. Its structural attributes suggest potential interactions with biological targets such as enzymes and receptors involved in neurological processes.

Research indicates that derivatives of this compound may exhibit anti-inflammatory , analgesic , and anticonvulsant properties. For instance, studies have shown that related compounds can modulate excitatory amino acid transporters (EAATs), demonstrating efficacy in seizure models . The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in treating conditions like epilepsy and anxiety disorders.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Carbamate Formation : The compound can be synthesized by reacting benzylamine with appropriate dioxopyrrolidine derivatives under controlled conditions.
  • Use of Protecting Groups : In organic synthesis, it can act as a protecting group for amines during multi-step reactions, enhancing the yield and selectivity of desired products .

Case Studies and Research Findings

Numerous studies have explored the pharmacological properties of related compounds:

  • Anticonvulsant Activity : Research on pyrrolidine derivatives has indicated their potential as effective anticonvulsants. For instance, compounds derived from the same structural framework have shown favorable profiles in preclinical models .
  • Mechanism Exploration : Ongoing investigations aim to elucidate the mechanisms underlying the biological activities of these compounds, focusing on their interactions with neurotransmitter systems and metabolic pathways .
  • ADME-Tox Studies : Preliminary absorption, distribution, metabolism, excretion, and toxicity studies have demonstrated promising drug-like properties for benzyl derivatives, suggesting their viability for further development in clinical settings .

Wirkmechanismus

The mechanism of action of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced seizure activity in the case of anticonvulsant applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carbamate functional group and two carbonyl groups. Its molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4}, with a molecular weight of approximately 236.24 g/mol. The structure facilitates various interactions with biological targets, particularly in neurological contexts.

The compound exhibits its biological effects primarily through enzyme inhibition. It binds to specific enzyme active sites, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of anticonvulsant activity, where it reduces seizure activity by modulating neurotransmitter systems involved in epilepsy.

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as a broad-spectrum anticonvulsant. In various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test, it has demonstrated robust protective effects against seizures. Notably, it has shown efficacy in models of drug-resistant epilepsy, indicating its potential for broader therapeutic use .

Table 1: Summary of Anticonvulsant Activity in Animal Models

Test ModelDose (mg/kg)Efficacy (%)Notes
Maximal Electroshock1580Significant reduction in seizure duration
s.c. Pentylenetetrazole3075Effective in both acute and chronic models
6-Hz (32 mA)6085Comparable efficacy to established AEDs

Other Biological Activities

Beyond its anticonvulsant effects, this compound has been investigated for anti-inflammatory and analgesic properties. Preliminary studies suggest that derivatives of this compound may interact with various receptors involved in pain modulation .

Case Studies and Research Findings

  • Study on Anticonvulsant Efficacy : A study conducted by Abram et al. demonstrated that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (a derivative of the compound) exhibited significant protection against seizures in multiple models, including the kindling model induced by PTZ . The study concluded that the compound could potentially serve as an adjunct therapy alongside traditional antiepileptic drugs.
  • ADME-Tox Profile : In vitro studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties revealed that the compound has favorable permeability characteristics and metabolic stability. It showed no significant hepatotoxicity at concentrations relevant for therapeutic use .

Eigenschaften

IUPAC Name

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFKGKSRKPPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631575
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219424-59-5
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.